3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9671555
InChI: InChI=1S/C17H19FN6/c1-2-15-19-20-16-7-8-17(21-24(15)16)23-11-9-22(10-12-23)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
SMILES: CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C17H19FN6
Molecular Weight: 326.4 g/mol

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC9671555

Molecular Formula: C17H19FN6

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C17H19FN6
Molecular Weight 326.4 g/mol
IUPAC Name 3-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C17H19FN6/c1-2-15-19-20-16-7-8-17(21-24(15)16)23-11-9-22(10-12-23)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
Standard InChI Key POBUFGZBNDYTEW-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Canonical SMILES CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl] triazolo[4,3-b]pyridazine is a complex organic compound featuring a triazole ring fused to a pyridazine moiety. It includes an ethyl group and a piperazine derivative substituted with a fluorophenyl group. The molecular formula of this compound is C17H19FN6, and its molecular weight is approximately 334.4 g/mol .

Synthesis and Chemical Reactivity

The synthesis of 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl] triazolo[4,3-b]pyridazine typically involves multi-step synthetic routes. These steps can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC). The compound's chemical reactivity can be explored through various reactions typical of triazole and piperazine derivatives, which are essential for developing analogs with improved efficacy or reduced side effects.

Biological Activity

This compound has demonstrated significant biological activity, particularly as an antagonist in various receptor systems. Its structure suggests potential interactions with multiple receptors, which are crucial for establishing its safety and efficacy profile. Interaction studies focus on its binding affinity and selectivity towards different receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl] triazolo[4,3-b]pyridazine. These include:

Compound NameStructural FeaturesNotable Properties
1-(2-Methylpiperazin-1-yl)-2-(4-fluorophenyl)ethanonePiperazine derivative with fluorinated phenylAntidepressant activity
7-(Piperazin-1-yl)-5-(trifluoromethyl)quinazolinoneQuinazoline core with piperazineAnticancer properties
2-(Piperazin-1-yl)-5-fluoroanilineSimple piperazine derivativeAntimicrobial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator